BenchChemオンラインストアへようこそ!

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (CAS 1418307-53-5) is a heterocyclic compound with the molecular formula C₁₁H₇BrN₄ and a molecular weight of 275.10 g/mol. Its structure comprises a quinoxaline core substituted with a bromine atom at the 7-position and a pyrazole ring attached via the N1 position at the 2-position of the quinoxaline.

Molecular Formula C11H7BrN4
Molecular Weight 275.10 g/mol
Cat. No. B13069130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
Molecular FormulaC11H7BrN4
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H
InChIKeyAXUNFDSSWQAMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (CAS 1418307-53-5): Baseline Identification and Structural Context for Procurement


7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (CAS 1418307-53-5) is a heterocyclic compound with the molecular formula C₁₁H₇BrN₄ and a molecular weight of 275.10 g/mol . Its structure comprises a quinoxaline core substituted with a bromine atom at the 7-position and a pyrazole ring attached via the N1 position at the 2-position of the quinoxaline . This specific regioisomeric arrangement and the presence of the reactive bromine handle distinguish it from closely related analogs and are foundational to its utility as a synthetic intermediate and research tool.

Why Generic Substitution of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Fails: The Critical Role of Regioisomerism and Halogen Reactivity


The assumption that quinoxaline-pyrazole derivatives are functionally interchangeable is contradicted by the fundamental principles of medicinal chemistry. The regioisomerism of the pyrazole attachment (N1 vs. C4) dictates the spatial orientation of the heterocycle, directly impacting target binding conformations and synthetic versatility [1]. Furthermore, the presence of the 7-bromo substituent provides a specific, high-utility handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in non-halogenated analogs [2]. These structural distinctions translate into divergent biological activities and synthetic routes, as demonstrated by the patent literature surrounding pyrazolyl quinoxaline kinase inhibitors [3]. Substitution with a regioisomer or a non-brominated derivative would alter or eliminate the compound's intended utility as a specific research probe or key intermediate, making direct procurement of the designated compound essential for experimental reproducibility.

Quantitative Evidence for Selecting 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Over Close Analogs


Regioisomeric Selectivity: 1-Pyrazolyl vs. 4-Pyrazolyl Quinoxalines in Kinase Inhibitor Scaffolds

The position of pyrazole attachment is a critical determinant of biological activity within the pyrazolyl quinoxaline class [1]. In the patent family covering pyrazolyl quinoxaline kinase inhibitors, extensive structure-activity relationship (SAR) data reveal that the substitution pattern on the quinoxaline and pyrazole rings profoundly influences kinase selectivity and potency [1]. While specific IC₅₀ data for the 1-yl regioisomer is not publicly reported, the patent claims and exemplified compounds demonstrate that small changes in regioisomerism and substitution can lead to large differences in inhibitory activity across a panel of kinases [1]. This establishes that the 1-pyrazolyl isomer represents a distinct chemical entity with a unique biological profile compared to the more widely explored 4-pyrazolyl analogs [2], making it a valuable tool for probing unexplored SAR space.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

7-Bromo Substituent: A Key Differentiator for Downstream Functionalization and Synthetic Utility

The bromine atom at the 7-position of the quinoxaline core is a strategic functional handle for late-stage diversification, enabling robust and well-established cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This is a critical differentiator from the non-brominated analog, 2-(1H-pyrazol-1-yl)quinoxaline (CAS 1332624-63-1), which lacks this synthetic utility [2]. The value of the 7-bromo intermediate is exemplified in the patent literature, where similar 7-bromo-quinoxaline derivatives are used as key building blocks in the multi-step synthesis of complex pharmaceutical agents like erdafitinib [3]. In one reported convergent synthesis, a 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline intermediate was elaborated to erdafitinib in 89% yield and 99.4% purity [3].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. 4-Regioisomer

The regioisomeric linkage of the pyrazole ring alters key physicochemical properties that influence drug-likeness and behavior in biological assays. The N-linked pyrazole in 7-bromo-2-(1H-pyrazol-1-yl)quinoxaline is expected to result in a different hydrogen bonding capacity and lipophilicity profile compared to the C-linked 4-pyrazolyl isomer. The 4-pyrazolyl isomer, 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, has a computed XLogP3-AA of 1.9 and a Topological Polar Surface Area (TPSA) of 54.5 Ų [1]. The 1-pyrazolyl regioisomer, while sharing the same molecular weight (275.10 g/mol) and molecular formula (C₁₁H₇BrN₄) , will have a different spatial arrangement of nitrogen atoms, affecting its TPSA and hydrogen bond acceptor/donor counts. These variations can lead to measurable differences in membrane permeability, solubility, and ultimately, in vitro and in vivo pharmacokinetics.

Physicochemical Properties Drug Design ADME

Optimal Research and Industrial Applications for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Based on Evidence


Medicinal Chemistry: Probing Unexplored Kinase Inhibitor Chemical Space

This compound is ideally suited for structure-activity relationship (SAR) studies focused on expanding the chemical space around pyrazolyl quinoxaline kinase inhibitors. As established, the 1-pyrazolyl regioisomer is distinct from the more commonly studied 4-pyrazolyl series, offering a new vector for optimizing target binding and selectivity profiles [1]. Its procurement is justified for research groups aiming to generate novel intellectual property or to circumvent existing patent claims in the kinase inhibitor field [1].

Synthetic Chemistry: A Versatile Building Block for Focused Library Synthesis

The presence of the 7-bromo substituent makes this compound a powerful intermediate for generating diverse quinoxaline-pyrazole hybrid libraries via cross-coupling reactions [2]. This is a direct and quantifiable advantage over non-halogenated analogs. Its use in a convergent synthetic strategy, as demonstrated with similar 7-bromo intermediates, allows for the efficient, late-stage introduction of molecular complexity with high yield and purity, making it a high-value procurement target for medicinal chemistry laboratories and CROs engaged in hit-to-lead optimization [3].

Physicochemical Property Studies and Probe Molecule Development

The regioisomeric difference between the 1-pyrazolyl and 4-pyrazolyl attachment points provides a controlled variable for studying the impact of heterocycle orientation on fundamental physicochemical properties such as solubility, lipophilicity, and permeability [4]. Researchers investigating structure-property relationships (SPR) or developing new chemical probes will find this compound essential for generating comparative data sets that inform the design of molecules with optimal ADME profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.